molecular formula C13H13NO4 B1333040 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 96296-39-8

2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B1333040
CAS No.: 96296-39-8
M. Wt: 247.25 g/mol
InChI Key: JPWIWDRTZPWZIL-UHFFFAOYSA-N
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Description

2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 96296-39-8) is a high-purity chemical compound offered for research and development purposes. This molecule features a phthalimide core structure, a carboxylic acid functional group, and a butyl side chain, making it a valuable building block in organic synthesis and medicinal chemistry . The compound has a molecular formula of C13H13NO4 and a molecular weight of 246.24 g/mol . As a phthalimide derivative, this compound serves as a critical precursor and intermediate in pharmaceutical research, particularly in the development of novel active compounds . Its structural features are often explored in drug discovery projects. Researchers utilize this compound under laboratory conditions only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. Hazard statements apply .

Properties

IUPAC Name

2-butyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-3-6-14-11(15)9-5-4-8(13(17)18)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWIWDRTZPWZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368650
Record name 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96296-39-8
Record name 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Formation

The isoindole-1,3-dione core is typically synthesized from phthalic anhydride derivatives or 1,2,4-benzenetricarboxylic acid through condensation and cyclization reactions. For example, 1,2,4-benzenetricarboxylic acid can be converted into 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid via a two-step process involving ammonolysis and thermal cyclization:

Step Conditions Yield (%) Notes
1. Ammonolysis with NH3 (g) in H2O, 1.5 h, heating 99.7 Formation of intermediate amide
2. Thermal cyclization at 250 °C, 14 Torr, 5 h 99.5 Formation of isoindole-1,3-dione core

This method yields the unsubstituted isoindole-1,3-dione carboxylic acid, which serves as a scaffold for further substitution.

Introduction of the Butyl Group

The butyl substituent at the 2-position is introduced via nucleophilic substitution or alkylation reactions on the isoindole core. A common approach involves reacting potassium phthalimide with an epoxide or alkyl halide bearing the butyl group under elevated temperature:

  • Potassium phthalimide is reacted with epichlorohydrin or a similar epoxide derivative to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione intermediates.
  • Subsequent ring-opening and substitution reactions introduce the butyl chain.

This process requires careful temperature control (e.g., 120 °C for 24 h) and purification steps such as recrystallization and chromatography to isolate the desired substituted product.

Functionalization at the 5-Carboxylic Acid Position

The carboxylic acid group at the 5-position is typically introduced or preserved through selective hydrolysis or oxidation steps. For example, ester intermediates can be hydrolyzed under acidic or basic conditions to yield the free acid. Alternatively, selective deprotection of protecting groups (e.g., tert-butyl esters) is performed using acid catalysts such as Lewis acids (AlCl3, BCl3, BBr3) to yield the carboxylic acid functionality without affecting other sensitive groups.

Purification and Characterization

Purification is commonly achieved by:

  • Column chromatography using silica gel with solvent mixtures such as chloroform/acetone.
  • Recrystallization from appropriate solvents (e.g., methanol, chloroform).
  • Chromatographic resolution may be employed to separate enantiomers if chiral centers are present.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass spectrometry (MS) for molecular weight verification.
  • Melting point determination for purity assessment.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Remarks
Core formation Ammonolysis + thermal cyclization NH3 (g), H2O, 1.5 h; 250 °C, 14 Torr, 5 h ~99.5 High yield, forms isoindole-1,3-dione core
Butyl substitution Nucleophilic substitution Potassium phthalimide + epichlorohydrin, 120 °C, 24 h 60-70 (typical) Requires purification, introduces butyl group
Carboxylic acid formation Hydrolysis/deprotection Acidic hydrolysis or Lewis acid deprotection (AlCl3, BCl3) Variable Selective deprotection to free acid
Purification Chromatography, recrystallization Silica gel, CHCl3/acetone mixtures - Ensures product purity

Research Findings and Considerations

  • The butyl substitution enhances solubility and potentially biological activity compared to unsubstituted isoindole derivatives.
  • Reaction conditions such as temperature, pressure, and solvent choice critically affect yield and purity.
  • Use of Lewis acids for deprotection is effective but requires careful handling due to their reactivity.
  • Multi-step synthesis demands rigorous monitoring to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known by its CAS number 96296-39-8, is an isoindole derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound's unique structure allows for diverse biological activities, particularly in cancer treatment and anti-inflammatory applications.

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol
  • Melting Point : 255–257 °C
  • Density : 1.591 g/cm³ (predicted)
  • pKa : 3.28 (predicted)

Anticancer Properties

Research indicates that isoindole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. The mechanism of action appears to involve the modulation of cytokine production and apoptosis pathways.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid)<10Induction of apoptosis
MCF7 (breast)<15Cytokine modulation
HCT116 (colon)<20Inhibition of cell proliferation

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for conditions characterized by chronic inflammation.

Case Study: Anti-inflammatory Activity
In a recent study involving murine models of inflammation, treatment with this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the efficacy of isoindole derivatives. Modifications at various positions on the isoindole ring have been shown to enhance biological activity:

  • Alkyl Substituents : Increasing the size of alkyl groups can improve lipophilicity and cellular uptake.
  • Functional Groups : The presence of electron-withdrawing groups can enhance anticancer activity by stabilizing reactive intermediates.
  • Hydroxyl Groups : Hydroxyl substitutions have been linked to increased anti-inflammatory effects.

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science applications?

  • Methodological Answer : The conjugated π-system allows use in organic semiconductors. Researchers can copolymerize it with thiophene derivatives via Suzuki-Miyaura coupling, with XRD and AFM characterizing thin-film morphology. AI-driven simulations (e.g., COMSOL) predict charge transport properties .

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